3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative characterized by a rigid tricyclic aromatic core, a methyl group at position 3, a prop-2-en-1-yl (allyl) substituent at position 2, and a 2-phenylethylamino group at position 1. The carbonitrile group at position 4 confers strong electron-withdrawing properties, enhancing reactivity in nucleophilic additions and influencing intermolecular interactions .
Properties
Molecular Formula |
C24H22N4 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-methyl-1-(2-phenylethylamino)-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H22N4/c1-3-9-19-17(2)20(16-25)24-27-21-12-7-8-13-22(21)28(24)23(19)26-15-14-18-10-5-4-6-11-18/h3-8,10-13,26H,1,9,14-15H2,2H3 |
InChI Key |
YYQJHGLIOGZZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC4=CC=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]benzimidazole core, followed by the introduction of the 3-methyl, 2-(prop-2-en-1-yl), and 1-[(2-phenylethyl)amino] substituents. Common reagents used in these reactions include various alkylating agents, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[(2-phenylethyl)amino]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound is compared below with similar pyrido[1,2-a]benzimidazole-4-carbonitriles, focusing on substituent variations, synthetic pathways, and reported activities.
Substituent Variations and Physicochemical Properties
Research Findings and Implications
Substituent-Driven Activity: The 2-phenylethylamino group in the target compound may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while the allyl group could enable covalent interactions with thiol-containing targets .
Solubility Challenges: Compared to dimethylaminoethyl-substituted analogs (), the target compound’s lipophilicity may limit bioavailability, necessitating formulation optimization .
Antimicrobial vs. Anticancer Focus: and suggest that chloro/morpholino substituents favor antimicrobial activity, whereas aminoalkyl groups (e.g., phenylethylamino) align with anticancer drug design .
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